An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Decadiyne
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Decadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Decadiyne (C₁₀H₁₄) is a conjugated diyne, a class of organic compounds characterized by the presence of two carbon-carbon triple bonds separated by a single bond. This arrangement results in a rigid, linear π-system that imparts unique chemical reactivity, making it a valuable building block in organic synthesis. Its structure allows for a variety of transformations, including cycloadditions, hydrogenations, and hydrofunctionalization reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties and reactivity of 1,3-decadiyne, supported by experimental protocols and mechanistic diagrams.
Chemical and Physical Properties
Quantitative data for 1,3-decadiyne is summarized below. The compound is typically encountered as an orange or yellow liquid under standard conditions.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ | PubChem[2] |
| Molecular Weight | 134.22 g/mol | PubChem[2] |
| Physical State | Liquid | Organic Syntheses[1] |
| Color | Orange / Reddish | Organic Syntheses[1] |
| IUPAC Name | Deca-1,3-diyne | PubChem[2] |
| CAS Number | 53919-51-4 | PubChem[2] |
Reactivity and Key Reactions
The reactivity of 1,3-decadiyne is dominated by its conjugated alkyne system. The presence of two adjacent π-systems allows for unique modes of addition and cyclization. Key transformations include hydrofunctionalization, cycloaddition, and hydrogenation. The conjugated nature of the diynes presents challenges in controlling regioselectivity, as reactions can potentially undergo 1,2-, 3,4-, or 1,4-monoadditions, as well as double additions.[3]
Hydrofunctionalization Reactions
Hydrofunctionalization involves the addition of an H-Y bond across one of the triple bonds. These reactions are powerful tools for creating functionalized enynes, which are versatile synthetic intermediates.
Hydroboration: The addition of a boron-hydrogen bond across a C≡C bond is a well-established method. For conjugated diynes, non-catalytic hydroboration using reagents like disiamylborane (B86530) can proceed with high regio- and stereoselectivity.[4] The reaction typically involves the syn-addition of the H-B bond to one of the alkyne units.
Hydroamination: The addition of an N-H bond across an alkyne is a highly atom-economical method for synthesizing nitrogen-containing compounds. While less common for diynes compared to simple alkynes, metal catalysts, including those based on gold or rhodium, can promote the addition of amines or sulfonamides.[5][6][7][8] The reaction can be envisioned to proceed through the activation of the alkyne by the metal catalyst, followed by nucleophilic attack of the amine.
Cycloaddition Reactions
The electron-rich π-system of 1,3-decadiyne makes it an excellent participant in cycloaddition reactions to form carbo- and heterocyclic rings.
[2+2+2] Cycloaddition: This reaction allows for the construction of substituted benzene (B151609) rings. For instance, nickel-catalyzed cycloaddition of a non-conjugated diyne with a 1,3-butadiyne (B1212363) derivative can afford alkynyl-substituted benzene intermediates.
1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered heterocycles.[9] The reaction occurs between a 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide) and a dipolarophile (the diyne).[10] This type of reaction, often referred to as a Huisgen cycloaddition, is a concerted, pericyclic process that proceeds through a six-electron transition state.[9][10] When an alkyne is used as the dipolarophile, the resulting five-membered ring is aromatic.[9]
Hydrogenation
The triple bonds of 1,3-decadiyne can be partially or fully reduced through hydrogenation.
Partial Hydrogenation: Selective reduction to the corresponding diene or enyne is a significant synthetic challenge. Catalysts like Lindlar's catalyst are commonly used for the cis-selective semihydrogenation of alkynes to alkenes. For conjugated diynes, controlling the extent of hydrogenation to avoid over-reduction to the alkane requires careful selection of the catalyst and reaction conditions.
Full Hydrogenation: In the presence of powerful hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, 1,3-decadiyne can be fully saturated to yield n-decane.
Experimental Protocols
Synthesis of 1,3-Decadiyne
A robust, two-step procedure for the synthesis of terminal 1,3-diynes has been optimized from earlier methods. The protocol involves a Sonogashira coupling followed by an elimination reaction.[1]
Step 1: Sonogashira Coupling to form (E)-1-Chloro-1-en-3-nonyne
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To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and argon inlet, add copper(I) iodide (3.27 g, 17.2 mmol, 0.03 equiv) and tetrakis(triphenylphosphine)palladium(0) (19.8 g, 17.2 mmol, 0.03 equiv).
-
Evacuate the flask and backfill with argon three times.
-
Add diisopropylamine (B44863) (500 mL) and 1-octyne (B150090) (84.0 mL, 572 mmol, 1.0 equiv).
-
Cool the resulting yellow slurry to 0 °C in an ice-water bath.
-
Add vinylidene chloride (64.0 mL, 858 mmol, 1.5 equiv) dropwise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture by rotary evaporation. The residue is then purified by column chromatography on silica (B1680970) gel using hexanes as the eluent to afford the desired enyne as a yellow liquid.
Step 2: Elimination to form 1,3-Decadiyne
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at -78 °C.
-
In a separate flask, dissolve the (E)-1-chloro-1-en-3-nonyne (11.0 g, 64.4 mmol) from Step 1 in 80 mL of THF and cool to -78 °C.
-
Transfer the enynyl chloride solution via cannula into the LDA solution at a rate that maintains the internal temperature below -70 °C.
-
Stir the resulting dark reddish mixture at -78 °C for 5-10 minutes.
-
Quench the reaction by pouring it into a separatory funnel containing a half-saturated NH₄Cl solution.
-
Extract the mixture with pentanes and wash the organic layer with 10% HCl solution and saturated NaCl solution.
-
Dry the organic layer over MgSO₄, filter, and concentrate by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel using pentanes as the eluent to provide 1,3-decadiyne as an orange liquid.[1]
Visualizations
Logical Workflow for Diyne Functionalization
The following diagram illustrates a general workflow for the functionalization of a 1,3-diyne substrate, leading to different classes of products based on the chosen reaction type.
Caption: General reaction pathways for 1,3-decadiyne.
Mechanism of 1,3-Dipolar Cycloaddition
The diagram below outlines the concerted pericyclic mechanism for the Huisgen 1,3-dipolar cycloaddition between a generic 1,3-dipole (represented as A-B-C) and one of the alkyne units of 1,3-decadiyne.
Caption: Mechanism of 1,3-dipolar cycloaddition.
References
- 1. SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Decadiyne | C10H14 | CID 560912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroelementation of diynes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00485A [pubs.rsc.org]
- 5. Efficient Gold-Catalyzed Hydroamination of 1,3-Dienes [organic-chemistry.org]
- 6. escholarship.org [escholarship.org]
- 7. Intermolecular Hydroamination of 1,3-Dienes to Generate Homoallylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
